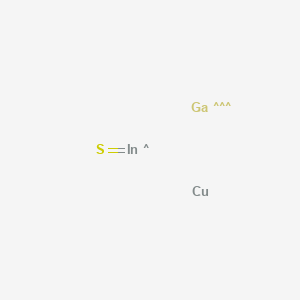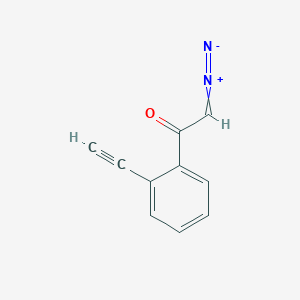
2-Diazonio-1-(2-ethynylphenyl)ethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-(2-ethynylphenyl)ethen-1-olate is an organic compound characterized by the presence of a diazonium group and an ethynylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(2-ethynylphenyl)ethen-1-olate typically involves the diazotization of an appropriate precursor. One common method is the reaction of 2-ethynylaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to maintain the stability of the diazonium compound and ensure high yields.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-(2-ethynylphenyl)ethen-1-olate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Cyclization Reactions: Under certain conditions, the compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., sodium chloride), bases (e.g., sodium hydroxide), and amines. These reactions are typically carried out in aqueous or organic solvents at low to moderate temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate. These reactions are usually performed in aqueous or mixed solvents.
Cyclization Reactions: Cyclization can be induced by heating or using specific catalysts, depending on the desired product.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions:
Cyclization Reactions:
Aplicaciones Científicas De Investigación
2-Diazonio-1-(2-ethynylphenyl)ethen-1-olate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Pharmaceuticals: Investigated for its potential use in the synthesis of bioactive compounds.
Analytical Chemistry: Used in the development of analytical methods for detecting and quantifying various analytes.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-(2-ethynylphenyl)ethen-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The ethynyl group can also participate in reactions, such as cyclization, due to its triple bond.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Diazonio-1-(2-methylphenyl)ethen-1-olate
- 2-Diazonio-1-(2-ethoxyphenyl)ethen-1-olate
- 2-Diazonio-1-(2-chlorophenyl)ethen-1-olate
Uniqueness
2-Diazonio-1-(2-ethynylphenyl)ethen-1-olate is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other diazonium compounds. This allows for unique cyclization reactions and the formation of heterocyclic compounds that are not easily accessible from other diazonium salts.
Propiedades
Número CAS |
142458-70-6 |
|---|---|
Fórmula molecular |
C10H6N2O |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
2-diazo-1-(2-ethynylphenyl)ethanone |
InChI |
InChI=1S/C10H6N2O/c1-2-8-5-3-4-6-9(8)10(13)7-12-11/h1,3-7H |
Clave InChI |
HKSKZOWLSTVADP-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC=C1C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


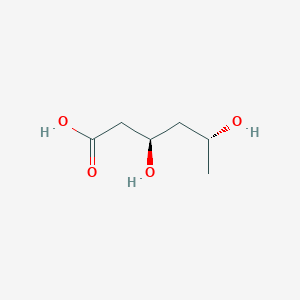
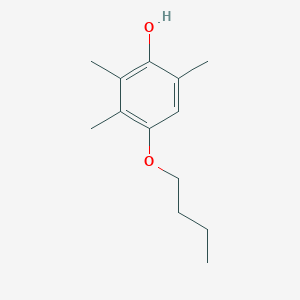
![1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12550457.png)


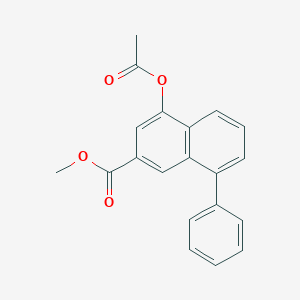
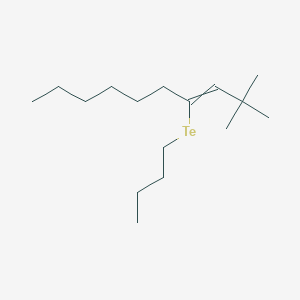
![Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B12550489.png)
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline](/img/structure/B12550494.png)
![N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine--hydrogen chloride (1/1)](/img/structure/B12550496.png)
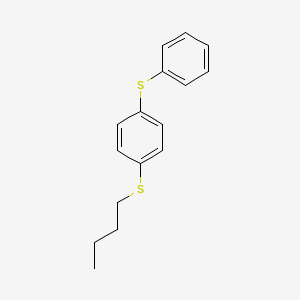
![6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12550508.png)

